molecular formula C17H19FN8 B12238427 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridazine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridazine

Cat. No.: B12238427
M. Wt: 354.4 g/mol
InChI Key: GCDNPRATJPYNIF-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring, a pyridazine ring, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridazine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with the piperazine derivative. Common reagents used in these reactions include hydrazine hydrate, secondary amines, and morpholine . The reaction conditions often involve heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridazine undergoes various types of chemical reactions, including:

    Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.

    Cyclization: The compound can undergo cyclization reactions to form new heterocyclic structures.

Common Reagents and Conditions

    Hydrazine hydrate: Used for cyclization reactions.

    Secondary amines and morpholine: Used for nucleophilic substitution reactions.

    Solvents: Ethanol, DMSO.

Major Products Formed

The major products formed from these reactions include substituted pyrazolo[1,5-a]pyrimidines and other heterocyclic derivatives .

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridazine stands out due to its combination of pyrazole, pyridazine, and piperazine rings, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19FN8

Molecular Weight

354.4 g/mol

IUPAC Name

2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5-fluoropyrimidine

InChI

InChI=1S/C17H19FN8/c1-12-9-13(2)26(23-12)16-4-3-15(21-22-16)24-5-7-25(8-6-24)17-19-10-14(18)11-20-17/h3-4,9-11H,5-8H2,1-2H3

InChI Key

GCDNPRATJPYNIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)F)C

Origin of Product

United States

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